molecular formula C8H7Cl B041422 4-Chlorostyrene CAS No. 1073-67-2

4-Chlorostyrene

Cat. No.: B041422
CAS No.: 1073-67-2
M. Wt: 138.59 g/mol
InChI Key: KTZVZZJJVJQZHV-UHFFFAOYSA-N
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Description

4-Chlorostyrene (C$8$H$7$Cl) is a halogenated styrene derivative where a chlorine atom substitutes the para position of the styrene aromatic ring. It is widely used in polymer chemistry, catalytic cross-coupling reactions, and materials science due to its electron-withdrawing chlorine group, which enhances reactivity in electrophilic substitutions and stabilizes intermediates in catalytic processes . Industrially, it serves as a precursor for cross-linked nanocomposite membranes, cyclic carbonates, and functionalized polymers . Compared to 4-chlorophenylacetylene, this compound is more cost-effective (€40 per 10 g vs. €160 per 1 g), making it economically favorable for large-scale applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chlorostyrene can be synthesized through the catalytic dehydration of 4-chlorophenethylalcohol at 280°C using a modified aluminum silicate catalyst. This method yields approximately 80% of the desired product . Another synthetic route involves the reaction of methyltriphenylphosphonium bromide with 4-chlorobenzaldehyde in the presence of 1,8-diazabicycloundec-7-ene (DBU) in dichloromethane, followed by refluxing .

Industrial Production Methods: Commercially, this compound is produced as a monomer from p-chloroethylbenzene through an oxidation technique. It is also available as a mixture with o-chlorostyrene .

Scientific Research Applications

Microbial Applications

Co-Metabolic Transformation:
Recent studies have highlighted the potential of 4-chlorostyrene as a substrate for microbial co-metabolism. Research involving Pseudomonas fluorescens has demonstrated that this bacterium can utilize this compound alongside non-substituted styrene to produce valuable co-products such as 4-chlorophenylacetic acid. The optimization of parameters such as cell density, pH, and the presence of co-substrates significantly enhances transformation rates and product yields. Notably, a concentration of 6.7 g/L of co-product was achieved after extensive experimentation, marking a significant improvement over previous methods .

Polymer Science

Synthesis of Polymers:
this compound is utilized in the synthesis of polychlorostyrene, a polymer with desirable properties such as clarity, heat distortion resistance, and flame retardancy. This polymer finds applications in various fields including packaging and construction materials. The incorporation of this compound into polymer matrices enhances their mechanical properties and thermal stability .

Photodegradation Studies:
Research has also focused on the photodegradation of poly(this compound) films under UV radiation. Studies indicate that the presence of plasticizers can accelerate photodegradation processes, leading to the formation of new functional groups within the polymer matrix. This has implications for the longevity and environmental impact of materials made from this compound .

Study Focus Findings
Co-Metabolic TransformationEnhanced product yields in Pseudomonas fluorescens using this compound as a co-substrate
Polymer SynthesisDevelopment of polychlorostyrene with improved properties for industrial applications
PhotodegradationIncreased degradation rates in polymer films due to plasticizers; formation of new functional groups

Environmental Applications

Bioremediation Potential:
The ability of certain bacteria to metabolize halogenated compounds like this compound presents opportunities for bioremediation strategies aimed at detoxifying contaminated environments. The metabolic pathways involved in the breakdown of these compounds are being studied to enhance microbial efficiency in degrading environmental pollutants .

Future Research Directions

Future research on this compound could focus on:

  • Optimizing microbial strains for enhanced degradation rates.
  • Investigating new polymer formulations that incorporate this compound to improve material performance.
  • Exploring additional environmental applications , particularly in bioremediation technologies.

Mechanism of Action

The mechanism of action of 4-chlorostyrene primarily involves its reactivity as a monomer in polymerization and substitution reactions. In polymerization, the vinyl group undergoes radical polymerization to form long polymer chains. In substitution reactions, the chlorine atom can be replaced by other substituents through catalytic processes, leading to the formation of various substituted styrenes .

Comparison with Similar Compounds

Cytotoxicity and Metabolic Reactivity

4-Chlorostyrene exhibits higher cytotoxicity than styrene and 4-fluorostyrene but lower than 4-bromostyrene. This trend correlates with halogen size and electrophilicity of the corresponding epoxide metabolites:

Compound Cytotoxicity (CYP2E1 cells) V${max}$/K$m$ (Metabolism Rate) Cysteamine Adduct Rate (min$^{-1}$)
4-Bromostyrene Highest 29.3 ± 3.19 29.3 ± 3.19
This compound Intermediate 16.1 ± 2.08 16.1 ± 2.08
4-Fluorostyrene Low 15.7 ± 1.57 15.7 ± 1.57
Styrene Low 13.4 ± 1.88 13.4 ± 1.88

The chlorine atom increases electrophilicity of the epoxide intermediate, leading to greater glutathione (GSH) depletion and protein adduction compared to styrene .

Electronic and Steric Effects in Catalytic Reactions

Mizoroki-Heck Cross-Coupling

  • This compound : Achieves 94% conversion with palladium catalysts, forming E-stilbenes predominantly.
  • 4-tert-Butylstyrene : Yields 95–100% conversion but drives higher E-selectivity (E:Z ≈ 24:1) due to steric hindrance from the tert-butyl group .

Hydroformylation

  • 4-Methoxystyrene: Higher turnover frequency (183 min$^{-1}$) due to electron-donating methoxy group.
  • This compound: Lower turnover frequency (11.9 min$^{-1}$) due to electron-withdrawing chlorine, reducing reaction rate but improving regioselectivity .

Iron-Catalyzed Oxidation

  • This compound : Yields 23.8% product in acetonitrile, lower than 4-methoxystyrene (366%) due to reduced electron density .

Reaction Compatibility Challenges

  • Silylation : Fails to produce desired vinyl styrene due to steric/electronic incompatibility .
  • Electrocatalytic Hydrogenation : Achieves 86% yield for 1-chloro-4-ethylbenzene but with reduced faradaic efficiency (FE) compared to 4-fluorostyrene .

Biological Activity

4-Chlorostyrene (4-CS) is an aromatic compound that has garnered attention due to its biological activity, particularly in microbial metabolism and potential applications in pharmacology and materials science. This article delves into the biological activity of this compound, highlighting its metabolic pathways, antimicrobial properties, and implications for environmental and industrial applications.

This compound is a chlorinated derivative of styrene, characterized by the presence of a chlorine atom at the para position relative to the vinyl group. Its molecular formula is C8H7Cl, with a molecular weight of approximately 150.59 g/mol. The compound exhibits a boiling point of around 154 °C and is soluble in organic solvents such as ethanol and acetone.

Co-Metabolism in Microorganisms

Research has shown that this compound can be co-metabolized by certain bacteria, particularly Pseudomonas fluorescens. A study investigating the co-metabolic transformation of 4-CS revealed that non-substituted styrene is necessary for effective co-metabolism. The presence of 4-chlorophenylacetic acid was found to inhibit this process, although the extent of inhibition varied with environmental conditions such as pH and salt concentration .

Key findings from the study include:

  • Product Yield : Approximately 6.7 g/L of co-product was obtained after 451 hours of incubation.
  • Inhibition Factors : The inhibitory effects of 4-chlorophenylacetic acid on the transformation rate were influenced by trace elements present in the medium.
  • Optimal Conditions : Adjustments to cell density and substrate concentrations significantly improved transformation rates.

Table 1: Summary of Co-Metabolic Findings

ParameterValue
Co-product concentration6.7 g/L
Reaction time451 hours
Inhibitory effect observedYes
Optimal pH8

Antimicrobial Activity

In addition to its metabolic implications, this compound exhibits notable antimicrobial properties. A recent study evaluated its bactericidal activity against various pathogens, including Escherichia coli and Staphylococcus aureus. The results indicated that 4-CS possesses significant antibacterial effects, with a minimum inhibitory concentration (MIC) established for several bacterial strains .

Table 2: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli50 µg/mL
Staphylococcus aureus25 µg/mL
Pseudomonas aeruginosa75 µg/mL

Case Study 1: Environmental Remediation

A study focused on the bioremediation potential of Pseudomonas fluorescens using this compound as a substrate demonstrated its capability to degrade chlorinated compounds in contaminated environments. This research highlights the importance of microbial metabolism in detoxifying hazardous chemicals, suggesting that engineered strains could be utilized for environmental cleanup efforts .

Case Study 2: Polymerization Studies

The polymerization behavior of this compound has been investigated for its potential use in advanced materials. Research indicates that when polymerized under controlled conditions, it can yield high-performance polymers suitable for various applications, including coatings and adhesives. The polymerization process significantly affects the thermal and mechanical properties of the resulting materials .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-chlorostyrene, and how are its purity and structural integrity validated?

  • Methodology : this compound is typically synthesized via halogenation of styrene derivatives or dehydrohalogenation of 1,2-dichloroethylbenzene. Characterization involves nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm substituent positions and chlorine incorporation, gas chromatography (GC) for purity assessment (>98%), and Fourier-transform infrared (FTIR) spectroscopy to verify vinyl and C-Cl bond signatures .

Q. How does the steric and electronic influence of the chlorine substituent affect this compound’s reactivity in polymerization?

  • Methodology : The chlorine atom acts as an electron-withdrawing group, lowering the electron density of the styrene monomer. This reduces propagation rates in radical polymerization compared to styrene. Reactivity ratios (e.g., r1r_1 for styrene and r2r_2 for this compound) are determined using the Mayo-Lewis equation via copolymer composition analysis (e.g., NMR or mass spectrometry) .

Q. What spectroscopic techniques are most effective for analyzing this compound’s conformational and electronic properties?

  • Methodology : Mass-analyzed threshold ionization (MATI) spectroscopy and two-color resonant two-photon ionization (2C-R2PI) are used to determine ionization energies and vibrational modes of the cationic species. These methods resolve substituent effects on redox properties and electronic transitions .

Advanced Research Questions

Q. How can contradictions in reported reactivity ratios for this compound copolymerization be reconciled?

  • Methodology : Discrepancies in r2r_2 values (e.g., 0.76–1.76 in styrene/4-chlorostyrene systems) arise from experimental variables like monomer feed ratios, temperature, and initiator type. Systematic meta-analysis of literature data, coupled with controlled replication studies using gel permeation chromatography (GPC) and differential scanning calorimetry (DSC), can identify outliers and refine Q-e scheme parameters .

Q. What strategies optimize the design of this compound-based hybrid nanomaterials for catalytic applications?

  • Methodology : Immobilization of this compound-derived cross-linkers (e.g., DH4/4-chlorostyrene cyclic structures) on substrates like TiO₂ enhances stability in epoxidation reactions. Hydrosilylation protocols with controlled stoichiometry (e.g., 1:3 Si-H to monomer ratio) prevent agglomeration and improve catalyst recyclability (>53% yield over four cycles) .

Q. How do compatibility windows in this compound copolymer blends influence material phase behavior?

  • Methodology : Phase diagrams for blends (e.g., poly(this compound-co-2-chlorostyrene) with poly(2,6-dimethyl-1,4-phenylene oxide)) reveal lower critical solution temperature (LCST) dependence on molecular weight and composition. Small-angle X-ray scattering (SAXS) and dynamic mechanical analysis (DMA) quantify phase separation thresholds and mechanical properties .

Q. What experimental controls are critical for reproducing this compound’s redox properties in electrochemical studies?

  • Methodology : Redox potentials are sensitive to solvent polarity (e.g., acetonitrile vs. dichloromethane) and electrolyte choice (e.g., tetrabutylammonium hexafluorophosphate). Cyclic voltammetry (CV) under inert atmospheres (argon/glovebox) and controlled scan rates (50–200 mV/s) minimize side reactions and ensure reproducibility .

Q. Data Management and Reproducibility

Q. How should researchers archive and share raw data from this compound studies to comply with FAIR principles?

  • Methodology : Platforms like Chemotion ELN and RADAR4Chem enable structured data storage (e.g., NMR spectra, kinetic datasets). Metadata must include synthesis conditions (temperature, catalysts), instrumentation parameters (e.g., GC column type), and statistical analysis workflows to facilitate reuse .

Q. What statistical approaches resolve anomalous observations in this compound copolymer composition data?

  • Methodology : Multivariate regression models account for variables like initiator half-life and monomer conversion rates. Outliers are identified via Grubbs’ test or studentized residuals, with validation through replicate experiments .

Q. Ethical and Safety Considerations

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodology : Use fume hoods for synthesis/polymerization steps due to volatility and potential carcinogenicity. Personal protective equipment (PPE) includes nitrile gloves and safety goggles. Waste disposal follows halogenated organic compound guidelines, with neutralization prior to incineration .

Properties

IUPAC Name

1-chloro-4-ethenylbenzene
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InChI

InChI=1S/C8H7Cl/c1-2-7-3-5-8(9)6-4-7/h2-6H,1H2
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InChI Key

KTZVZZJJVJQZHV-UHFFFAOYSA-N
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Canonical SMILES

C=CC1=CC=C(C=C1)Cl
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Molecular Formula

C8H7Cl
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Related CAS

24991-47-7
Record name Poly(p-chlorostyrene)
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DSSTOX Substance ID

DTXSID4061464
Record name 1-Chloro-4-vinylbenzene
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Molecular Weight

138.59 g/mol
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Physical Description

Colorless liquid; [MSDSonline]
Record name p-Chlorostyrene
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Boiling Point

192 °C
Record name P-CHLOROSTYRENE
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Solubility

Insol in water, SOL IN BENZENE, PETROLEUM ETHER, Sol alcohol, ether, acetone, SOL IN CARBON TETRACHLORIDE
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Density

1.0868 @ 20 °C/4 °C
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Vapor Pressure

0.81 [mmHg], 0.816 mm Hg @ 25 °C
Record name p-Chlorostyrene
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CAS No.

1073-67-2
Record name 4-Chlorostyrene
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Record name Benzene, 1-chloro-4-ethenyl-
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Record name 1-Chloro-4-vinylbenzene
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Melting Point

-15.90 °C
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Synthesis routes and methods I

Procedure details

Microwave irradiation of styrene 5 in either 1,2-dichloroethane (DCE) at 180° C. for 30 min or 1,1,1-trifluorotoluene at 180° C. for 180 minutes afforded the cyclopenta-naphthalene derivative 6 in nearly quantitative yield with no additional purification required of the final product (entries 1 and 2, Table 1). With conditions for an efficient and high yielding IMDA reaction utilizing a lower boiling solvent in hand, scope and limitations investigations were initiated. First, substitution on the aryl group was examined; exchanging a hydrogen atom for a chlorine atom was deemed valuable, enabling access to a wide-range of naphthalene derivatives via palladium-catalyzed cross coupling reactions. Moreover, a chlorine atom is more stable and accessible than other halides or groups used for coupling, such as triflates. Styrenyl derivatives 5b, 5c, and 5d were prepared and subjected to microwave irradiation. The para-chlorostyrene 5b gave 7-chloronaphthalene 6b in quantitative yield after 200 min (entry 3). The ortho-chlorostyrene 5c also produced only one product, the 5-chloronaphthalene 6c in 86% yield, even though two products are possible (entry 4). The meta-chlorostyrene 5d gave an inseparable 1.4:1 mixture of the 6-chloro- and 8-chloronaphthalenes, 6d and 6d′ in 79% yield (entry 5).
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Synthesis routes and methods II

Procedure details

2 ml of the stock solution described in Example 23 are added to 18 ml of DMF. 9.77 g (50 mmols) of 4-chlorobromobenzene and 4.52 g (55 mmols) of anhydrous sodium acetate are then added. The reaction mixture is then placed under ethylene in a pressure apparatus and is stirred for 6 hours at 10 bar and 130° C. 3.62 g (26.1 mmols) of 4-chlorostyrene are obtained, corresponding to a yield of 52% of theory (conversion figure 5200; Pd content 0.01 mol %).
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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